3-(1-Naphthyl)propionyl chloride
Overview
Description
3-(1-Naphthyl)propionyl chloride is an organic compound with the molecular formula C13H11ClO. It is a derivative of propionyl chloride, where the propionyl group is attached to a naphthalene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Naphthyl)propionyl chloride can be synthesized through the reaction of 3-(1-naphthyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl3) to form ketones.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-(1-naphthyl)propionic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 3-(1-naphthyl)propionic acid.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions.
Aqueous Base (e.g., NaOH): Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Ketones: Formed by Friedel-Crafts acylation with aromatic compounds.
3-(1-Naphthyl)propionic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(1-Naphthyl)propionyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules for studying their functions and interactions.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)propionyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is utilized in various synthetic transformations to introduce the 3-(1-naphthyl)propionyl moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
Propionyl Chloride: A simpler acyl chloride with a propionyl group.
Benzoyl Chloride: An acyl chloride with a benzoyl group.
Naphthoyl Chloride: An acyl chloride with a naphthoyl group.
Uniqueness
3-(1-Naphthyl)propionyl chloride is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in the synthesis of complex organic molecules where the naphthyl group can enhance the biological activity or stability of the final product.
Properties
IUPAC Name |
3-naphthalen-1-ylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZVRDDPHGQMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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